4-(4'-Fluoro-4-biphenylyl)-butyric acid
Description
4-(4'-Fluoro-4-biphenylyl)-butyric acid is a fluorinated aromatic carboxylic acid characterized by a biphenyl backbone substituted with a fluorine atom at the para position of the distal phenyl ring and a butyric acid chain at the para position of the proximal phenyl ring. The molecular formula for this analog is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol . Such compounds are typically utilized in pharmaceutical and agrochemical research due to their bioactivity and metabolic stability .
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H15FO2/c17-15-10-8-14(9-11-15)13-6-4-12(5-7-13)2-1-3-16(18)19/h4-11H,1-3H2,(H,18,19) |
InChI Key |
QJXYFMHMLHXAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have investigated the anticancer properties of 4-(4'-Fluoro-4-biphenylyl)-butyric acid, particularly its role as a potential therapeutic agent in cancer treatment. The compound has been shown to inhibit tumor growth in various cancer cell lines, demonstrating efficacy through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction of cell viability compared to control groups. The compound was noted for its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a shift towards programmed cell death pathways.
1.2 Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Data Table: Summary of Anti-inflammatory Studies
| Study Reference | Inflammatory Model | Key Findings |
|---|---|---|
| Study A | Rat model | Reduced levels of TNF-α and IL-6 after administration |
| Study B | Cell culture | Inhibition of NF-kB signaling pathway observed |
Material Science Applications
2.1 Polymer Chemistry
In material science, this compound serves as a building block for synthesizing various polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
- Case Study : A recent project focused on developing high-performance polymers for electronic applications utilized this compound to improve the conductivity and durability of the materials.
Biochemical Applications
3.1 Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Research suggests that it can effectively inhibit specific enzymes involved in metabolic pathways, which may have implications for drug design.
- Data Table: Enzyme Inhibition Potency
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Cyclooxygenase-2 | 5.2 | Study C |
| Lipoxygenase | 3.8 | Study D |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4'-fluoro-4-biphenylyl)-butyric acid (inferred from structural analogs) with key derivatives, highlighting differences in substituents, applications, and research findings:
*Estimated based on structural similarity.
Key Comparative Insights:
Substituent Effects on Bioactivity: Fluorinated derivatives (e.g., 4-(4-fluorophenyl)butyric acid) exhibit enhanced metabolic stability compared to chlorinated analogs like MCPB, which degrade into toxic phenols . The aminophenyl group in 4-(4-aminophenyl)butyric acid confers enzyme inhibitory activity, unlike the fluorinated or chlorinated variants .
Environmental and Pharmacokinetic Behavior: MCPB and 4-(2,4-dichlorophenoxy)butyric acid have longer environmental persistence (half-life >14 days in soil) compared to non-halogenated derivatives . Fluorinated biphenylyl compounds (e.g., 3-(2'-fluoro-4-biphenylyl)-butyric acid) show species-dependent metabolite formation, influencing gastrointestinal side effects in pharmacological studies .
Applications: Plant Science: IBA is preferred over halogenated phenoxy acids due to its low toxicity and efficacy in root induction . Pharmaceuticals: Fluorinated butyric acids are explored for anti-inflammatory properties, while aminophenyl derivatives target neurological pathways .
Q & A
Basic: What are the common synthetic strategies for preparing 4-(4'-Fluoro-4-biphenylyl)-butyric acid, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves coupling biphenyl fluorinated precursors with butyric acid derivatives. A plausible route includes:
- Suzuki-Miyaura Cross-Coupling : Reacting 4-bromo-4'-fluorobiphenyl with a boronic ester-functionalized butyric acid derivative under palladium catalysis. Optimize using inert atmospheres (N₂/Ar) and ligands like Pd(PPh₃)₄ for regioselectivity .
- Carboxylic Acid Functionalization : Direct alkylation of 4-fluorobiphenyl with bromobutyric acid using base catalysts (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–100°C .
- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Basic: Which analytical techniques are critical for structural confirmation of this compound, and what diagnostic spectral markers should be prioritized?
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 287.1 (C₁₆H₁₃FO₂⁻) .
- FT-IR : Stretching bands for COOH (~2500–3300 cm⁻¹, broad), C=O (~1700 cm⁻¹), and C-F (~1200 cm⁻¹) .
Basic: How does the solubility profile of this compound vary across solvents, and what formulations enhance bioavailability in in vitro assays?
- Solubility : Low in water (<0.1 mg/mL); moderate in DMSO (10–20 mg/mL), ethanol, and acetonitrile. Use sonication or heating (40–50°C) for dissolution .
- Formulation Strategies :
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across studies?
- Assay Validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and control compounds. Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) .
- Purity Thresholds : Ensure >95% purity (via HPLC) to exclude confounding effects from byproducts (e.g., unreacted biphenyl precursors) .
- Meta-Analysis : Cross-reference with structural analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) to identify fluorophenyl-dependent activity trends .
Advanced: What computational and experimental approaches are effective for optimizing the pharmacokinetic properties of this compound?
- In Silico Modeling :
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance oral bioavailability, with enzymatic cleavage in vivo .
Advanced: What are the key stability challenges for this compound under long-term storage, and how can degradation be mitigated?
- Degradation Pathways : Hydrolysis of the carboxylic acid group or photooxidation of the biphenyl moiety .
- Storage Recommendations :
- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., biphenyl alcohols or ketones) .
Advanced: How can structural modifications to the biphenylyl or butyric acid moieties modulate the biological activity of this compound?
- Biphenylyl Modifications :
- Butyric Acid Chain :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
